molecular formula C11H23NO3 B028197 tert-Butyl N-(6-hydroxyhexyl)carbamate CAS No. 75937-12-1

tert-Butyl N-(6-hydroxyhexyl)carbamate

Cat. No.: B028197
CAS No.: 75937-12-1
M. Wt: 217.31 g/mol
InChI Key: BDLPJHZUTLGFON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as 6-(tert-Butoxycarbonylamino)-1-hexanol, is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that this compound is often used as a protecting group for amines in organic synthesis .

Mode of Action

The compound acts as a protecting group for amines, specifically through the tert-butoxycarbonyl (Boc) group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a protecting group, it plays a crucial role in complex organic synthesis processes, including peptide synthesis . By protecting the amine group, it allows for selective reactions on other functional groups in the molecule, thereby enabling the synthesis of complex organic compounds .

Pharmacokinetics

Its physical properties such as its melting point (37-41°c) and boiling point (3338±250 °C) have been reported .

Result of Action

The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, facilitating the synthesis of complex organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires the presence of a base such as sodium hydroxide . Furthermore, the removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the synthesis of Hsp90 fluorescent probes and 1-Guanidino-7-aminoheptane (GC7) analogs . These compounds are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

The compounds synthesized using this chemical as a reactant, such as Hsp90 fluorescent probes and GC7 analogs, have been shown to influence cell function .

Molecular Mechanism

It is known to be involved in the synthesis of Hsp90 fluorescent probes and GC7 analogs . These compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used as a reactant in the synthesis of various biochemical compounds .

Dosage Effects in Animal Models

The effects of tert-Butyl N-(6-hydroxyhexyl)carbamate at different dosages in animal models have not been studied. The compounds synthesized using this chemical as a reactant, such as Hsp90 fluorescent probes and GC7 analogs, have been studied in animal models .

Metabolic Pathways

It is known to be used as a reactant in the synthesis of various biochemical compounds .

Transport and Distribution

It is known to be used as a reactant in the synthesis of various biochemical compounds .

Subcellular Localization

It is known to be used as a reactant in the synthesis of various biochemical compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-hydroxyhexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl N-(6-aminohexyl)carbamate
  • tert-Butyl N-(6-hydroxyhexyl)carbamate
  • tert-Butyl N-(6-bromohexyl)carbamate

Comparison: this compound is unique due to its hydroxyl functional group, which allows for further chemical modifications. In contrast, tert-Butyl N-(6-aminohexyl)carbamate has an amino group, making it more reactive in nucleophilic substitution reactions. tert-Butyl N-(6-bromohexyl)carbamate contains a bromine atom, which can be used for cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLPJHZUTLGFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399904
Record name tert-Butyl N-(6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75937-12-1
Record name tert-Butyl N-(6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-hydroxyhexyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Four grams of 6-amino-1-hexanol (34.1 mmols) was dissolved in 30 ml of chloroform and ice-cooled. Seven grams of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) dissolved in 20 ml of chloroform was added, and the mixture was ice-cooled and reacted for 16 hours. Chloroform was evaporated, and the residue was separated and purified by silica gel column chromatography to obtain 6.59 g of the captioned compound. Yield: 89 %.
Quantity
34.1 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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